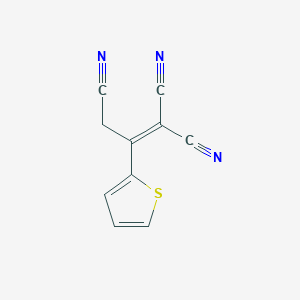
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- is a complex organic compound known for its unique structure and reactivity. This compound features a propene backbone with three nitrile groups and a thienyl substituent, making it a versatile reagent in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- typically involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . This reaction yields a white to yellow powder with a melting point of approximately 170–173°C .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability and reactivity of the compound, making it suitable for various applications in pharmaceuticals and dyes .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aromatic nitroso compounds to form useful coloring agents.
Cycloaddition Reactions: These reactions are used to synthesize various heterocyclic motifs.
Substitution Reactions: The compound can undergo substitution reactions with electrophilic compounds, forming a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic nitroso compounds, 1,3-dithiole-derived polyenals, and various electrophilic compounds . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include heterocyclic compounds, coloring agents, and push-pull systems with (Z)-geometry around the newly formed carbon-carbon double bond .
Applications De Recherche Scientifique
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of three nitrile groups, an amine, and an alpha, beta-unsaturated alkene part . These functional groups allow it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-propene-1,1,3-tricarbonitrile:
1-Propene-1,2,3-tricarboxylic acid, trimethyl ester: Another compound with a propene backbone, but with carboxylic acid groups instead of nitrile groups.
Uniqueness
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- is unique due to its thienyl substituent, which imparts additional reactivity and versatility compared to other similar compounds. This makes it particularly useful in the synthesis of complex heterocyclic structures and industrial applications .
Propriétés
Numéro CAS |
530099-86-6 |
|---|---|
Formule moléculaire |
C10H5N3S |
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
2-thiophen-2-ylprop-1-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C10H5N3S/c11-4-3-9(8(6-12)7-13)10-2-1-5-14-10/h1-2,5H,3H2 |
Clé InChI |
HJDIGWDDZDGKNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=C(C#N)C#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)
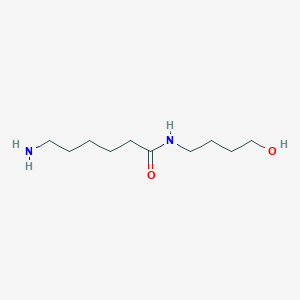
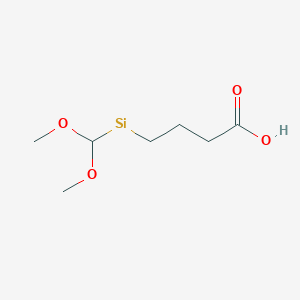

![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
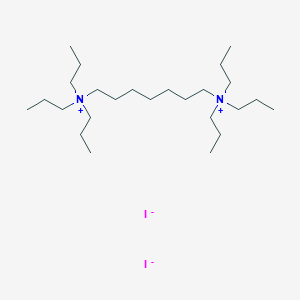
![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
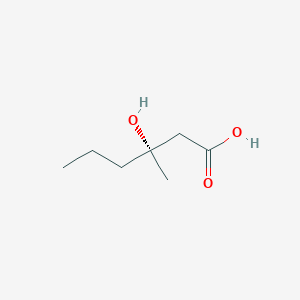
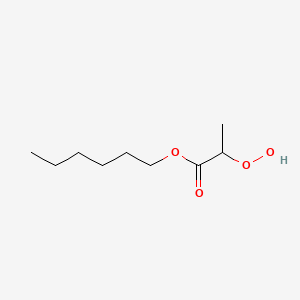
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)



